Potassium hydroxystearate

Description

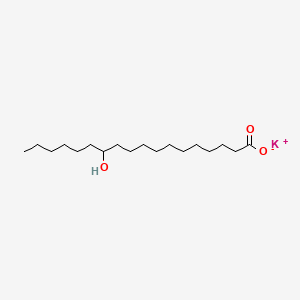

Potassium hydroxystearate (CAS RN: 34326-46-0) is an anionic surfactant derived from 12-hydroxystearic acid, where the hydroxyl group is positioned at the 12th carbon of the stearate chain. Its molecular formula is C₁₈H₃₅KO₃, with a molecular weight of 338.57 g/mol . As a carboxylate salt, it exhibits excellent emulsifying, dispersing, and cleansing properties, making it suitable for applications in personal care products, industrial lubricants, and pharmaceuticals. Its anionic nature allows it to interact effectively with cationic species, enhancing its role in stabilizing emulsions and micelles .

Properties

CAS No. |

34160-06-0 |

|---|---|

Molecular Formula |

C18H35KO3 |

Molecular Weight |

338.6 g/mol |

IUPAC Name |

potassium;12-hydroxyoctadecanoate |

InChI |

InChI=1S/C18H36O3.K/c1-2-3-4-11-14-17(19)15-12-9-7-5-6-8-10-13-16-18(20)21;/h17,19H,2-16H2,1H3,(H,20,21);/q;+1/p-1 |

InChI Key |

IFQCEOKSFPQHTD-UHFFFAOYSA-M |

Canonical SMILES |

CCCCCCC(CCCCCCCCCCC(=O)[O-])O.[K+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium hydroxystearate is typically synthesized through the neutralization of 12-hydroxystearic acid with potassium hydroxide. The reaction is carried out in an aqueous medium, where the acid and base react to form the potassium salt and water:

C18H36O3+KOH→C18H35KO3+H2O

Industrial Production Methods

In industrial settings, the production of this compound involves the use of large-scale reactors where 12-hydroxystearic acid is mixed with potassium hydroxide under controlled temperature and pH conditions. The reaction mixture is then purified to remove any unreacted starting materials and by-products .

Chemical Reactions Analysis

Types of Reactions

Potassium hydroxystearate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group in the compound can be oxidized to form ketones or aldehydes.

Reduction: The compound can be reduced to form stearic acid derivatives.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like halides or amines can be used under basic conditions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of stearic acid derivatives.

Substitution: Formation of substituted stearates.

Scientific Research Applications

Potassium hydroxystearate has a wide range of applications in scientific research:

Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.

Biology: Employed in cell culture media to improve cell adhesion and growth.

Medicine: Investigated for its potential use in drug delivery systems due to its emulsifying properties.

Industry: Widely used in the production of cosmetics, lubricants, and detergents

Mechanism of Action

The primary mechanism of action of potassium hydroxystearate is its ability to reduce surface tension. This property allows it to act as a surfactant, facilitating the mixing of hydrophobic and hydrophilic substances. The compound interacts with molecular targets such as lipid bilayers, enhancing the solubility and dispersion of various compounds .

Comparison with Similar Compounds

Lithium Hydroxystearate

- Structure and Properties : Lithium hydroxystearate is a soap thickener used in lubricating greases (e.g., Shell Gadus S2 V100). Its lithium cation contributes to high-temperature stability and water resistance, making it ideal for industrial applications .

- Applications : Unlike potassium hydroxystearate, which is more hydrophilic, lithium hydroxystearate forms robust gels in mineral oils, providing mechanical stability in greases .

Sodium Hydroxystearate

- Role in Formulations : Sodium hydroxystearate is employed in herbicide stabilization. In oil-based formulations, it chemically stabilizes sulfonylurea compounds like iodosulfuron-methyl sodium salt, preventing degradation .

- Comparison : Sodium hydroxystearate’s larger cation (vs. potassium) may reduce solubility in polar solvents, limiting its use in aqueous systems compared to this compound .

Hydroxystearate Esters

Octyl Hydroxystearate

Ethylhexyl Hydroxystearate

- Solubility: Exhibits exceptional solubility for UV filters like EHT (Ethylhexyl Triazone) due to structural affinity, outperforming even nonpolar emollients like C12-C15 alkyl benzoate .

- Functional Differences : Its ester group enhances solubility in oils, contrasting with this compound’s water-dependent ionic interactions .

Polyethylene Glycol (PEG) Derivatives

Polyoxyl 15 Hydroxystearate

- Structure: A nonionic surfactant synthesized by reacting 15 moles of ethylene oxide with 12-hydroxystearic acid .

- Applications : Enhances drug solubility (e.g., curcumin, CoQ10) via micelle formation. Unlike this compound, its PEG chains provide steric stabilization, critical for sustained drug release .

Related Carboxylates

Potassium Isostearate

Potassium Stearate

- Comparison : Lacks the hydroxyl group, reducing hydrophilicity. Potassium stearate is less effective in stabilizing complex emulsions but widely used in soaps and food additives .

Key Data Tables

Table 1: Structural and Functional Comparison

Table 2: Performance in AgNP Loading (Hydroxyapatite Composites)

| Sample | Hydroxystearate Content (wt%) | AgNP Loading (wt%) | Release Profile (14 days) |

|---|---|---|---|

| HA-Ag50 | 0 | 2.1 | Rapid release |

| HSA10-Ag50 | 4 | 2.8 | Sustained release |

| HSA20-Ag50 | 9 | 3.3 | Sustained release |

Q & A

Q. Purity Verification :

- 1H NMR : Peaks at δ 3.44–3.35 ppm (CHOH) and δ 1.98 ppm (CH2COO) confirm structural integrity .

- IR Spectroscopy : A strong absorption band at 1558 cm⁻¹ (carboxylate stretching) validates salt formation .

- ESI-MS : A peak at m/z = 299 [M – H]⁻ confirms molecular weight .

How can synthesis conditions be optimized to enhance yield and solubility of this compound?

Advanced Research Focus

Optimization strategies include:

- Solvent Selection : Methanol ensures better solubility of KOH and acid, but water recrystallization improves purity .

- Temperature Control : Heating above 85°C increases potassium salt solubility in aqueous media, critical for biomedical applications .

- Counterion Choice : Potassium salts exhibit higher water solubility compared to sodium salts, which precipitate readily .

Data Contradictions : Sodium salts of hydroxystearate are less soluble, limiting their utility in hydrophilic systems. Researchers must validate counterion compatibility with target applications .

What spectroscopic and chromatographic techniques are critical for characterizing this compound?

Q. Basic Research Focus

- TLC : Used to monitor reaction progress; Rf values differentiate hydroxystearic acid (polar) from its potassium salt (less polar) .

- NMR : Assigns proton environments (e.g., hydroxyl and carboxylate groups) .

- IR Spectroscopy : Identifies carboxylate (1558 cm⁻¹) and hydroxyl (broad ~3200 cm⁻¹) functional groups .

How does this compound incorporation into hydroxyapatite composites modulate cytotoxic effects?

Q. Advanced Research Focus

- Composite Synthesis : Hydroxyapatite (HA) nanocrystals are synthesized in the presence of potassium (9R)-9-hydroxystearate (9R-HSA-K). Drug loading is controlled by varying 9R-HSA-K concentrations .

- Cytotoxicity Mechanism : Higher hydroxystearate content (up to 8.6 wt%) in HA composites correlates with increased cytostatic effects in osteosarcoma (SaOS2) cells, likely due to lipid-mediated apoptosis .

- Analytical Validation : Thermogravimetric analysis (TGA) quantifies hydroxystearate content by measuring weight loss between 200–600°C .

What parameters influence chromatographic resolution of hydroxystearate derivatives?

Q. Basic Research Focus

- Stationary Phase : Silica gel TLC plates separate hydroxystearic acid and its salts based on polarity .

- Mobile Phase : Ether-based solvents (e.g., ethyl acetate/hexane mixtures) optimize resolution .

- Detection : Iodine vapor or UV light visualizes spots for hydroxystearate (Rf ~0.5) vs. free polyethylene glycols (lower Rf) .

What challenges arise in resolving enantiomers of hydroxystearic acid derivatives?

Q. Advanced Research Focus

- Symmetry Issues : The chiral center in hydroxystearic acid is surrounded by symmetric alkyl chains, complicating enantioselective synthesis .

- Resolution Methods : Kinetic resolution or chiral chromatography often fail; instead, stereoselective extraction from natural sources (e.g., Dimorphotheca sinuata seeds) is preferred .

- Impact on Research : Impure enantiomers may skew biological activity data, necessitating rigorous enantiomeric excess (ee) validation via chiral HPLC or circular dichroism .

How are surface activity and micelle formation of this compound quantified?

Q. Basic Research Focus

-

Surface Tension Measurements : Plotting surface tension (γ) vs. log concentration identifies critical micelle concentration (CMC) .

-

Surface Excess Concentration (Γ) : Calculated using the Gibbs adsorption equation:

where R is the gas constant and T is temperature .

-

HLB Value : this compound’s hydrophilic-lipophilic balance (~15) classifies it as a nonionic solubilizer .

How can thermogravimetric analysis (TGA) quantify hydroxystearate in composite materials?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.